molecular formula C11H17BO4 B1591711 2-Isobutoxy-6-methoxyphenylboronic acid CAS No. 1072951-97-3

2-Isobutoxy-6-methoxyphenylboronic acid

Cat. No.: B1591711
CAS No.: 1072951-97-3
M. Wt: 224.06 g/mol
InChI Key: RROWNDUHJNWYQP-UHFFFAOYSA-N
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Description

2-Isobutoxy-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C11H17BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with isobutoxy and methoxy groups at the 2 and 6 positions, respectively . This compound is of interest in various fields of research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-6-methoxyphenylboronic acid typically involves the reaction of 2-isobutoxy-6-methoxyphenylboronic ester with a suitable boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-6-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Mechanism of Action

The mechanism by which 2-Isobutoxy-6-methoxyphenylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and drug molecules . The compound’s unique structure allows for specific interactions with biological targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isobutoxy-6-methoxyphenylboronic acid is unique due to the presence of both isobutoxy and methoxy groups, which influence its reactivity and interactions. This combination of substituents provides distinct steric and electronic properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

[2-methoxy-6-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-8(2)7-16-10-6-4-5-9(15-3)11(10)12(13)14/h4-6,8,13-14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROWNDUHJNWYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OCC(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584768
Record name [2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-97-3
Record name B-[2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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